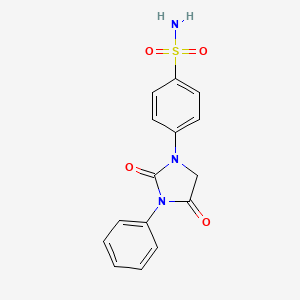

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-

Description

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-, is a sulfonamide derivative featuring an imidazolidinone core substituted with a phenyl group and linked to a benzenesulfonamide moiety. This compound is synthesized via a reaction involving tris-(4-substituted benzenesulfonate)-diethanolamine with imidazole under basic conditions. The synthesis proceeds through proton abstraction from the imidazole nitrogen by potassium hydroxide, forming an imidazolide anion that attacks the sulfonate-bearing carbon on diethanolamine, resulting in a symmetrical bis-imidazole sulfonamide structure . The nitrogen atom of diethanolamine is protected by a third 4-substituted benzenesulfonyl group, ensuring structural symmetry. This compound’s unique architecture positions it as a candidate for biological applications, particularly in anticancer drug discovery, where sulfonamide derivatives are known for their enzyme-inhibitory properties.

Properties

IUPAC Name |

4-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-11(7-9-13)17-10-14(19)18(15(17)20)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXAXPXIOUWBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201435 | |

| Record name | Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53298-16-1 | |

| Record name | Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are widely studied for their pharmacological properties, particularly their antibacterial, antifungal, and anticancer activities. The imidazolidinone component enhances binding affinities to target proteins, making these compounds promising candidates for drug development.

Case Study: Antitumor Activity

Research has demonstrated that benzenesulfonamide derivatives can inhibit the proliferation of cancer cell lines by targeting specific metabolic pathways associated with tumor growth. For instance, studies have shown that these compounds selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors, leading to reduced tumor growth by disrupting pH regulation within cancer cells .

Organic Synthesis

In organic chemistry, benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to interact with various electrophiles, facilitating the creation of diverse chemical entities .

The biological activity of benzenesulfonamide derivatives is primarily attributed to their structural features that allow them to mimic natural substrates. This capability enables them to inhibit enzyme activity effectively.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-, can be compared to related bis-heterocyclic sulfonamides, such as bis-benzimidazole sulfonamides and other imidazole derivatives. Key differences arise from the heterocyclic core, substituents, and symmetry, which influence physicochemical properties and biological activity.

Physicochemical Properties

Research Findings and Methodological Considerations

- Synthesis Efficiency : The symmetrical synthesis route (from ) ensures high purity but limits diversity in substituent patterns. Asymmetric analogs may offer improved selectivity but require more complex syntheses.

- Assay Compatibility: The SRB assay is suitable for high-throughput screening of sulfonamide derivatives, enabling comparisons of IC50 values across analogs. However, solubility differences (e.g., benzimidazole vs. imidazolidinone) may affect assay accuracy.

Biological Activity

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound characterized by its unique structure, which combines a benzenesulfonamide group with an imidazolidinone moiety. The molecular formula of this compound is C₁₅H₁₃N₃O₄S, and it has a molecular weight of approximately 331.35 g/mol. Its physical properties include a predicted boiling point of around 542.6 °C and a density of approximately 1.498 g/cm³ .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₄S |

| Molecular Weight | 331.35 g/mol |

| Boiling Point | ~542.6 °C |

| Density | ~1.498 g/cm³ |

| pKa | ~10.13 |

The compound's structure enhances its biological activity compared to simpler sulfonamides, allowing for diverse interactions within biological systems, which may lead to novel therapeutic applications.

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various solid tumors. This inhibition can disrupt the pH regulation in tumor cells, potentially leading to reduced tumor growth and enhanced efficacy of other anticancer therapies . The compound's mechanism involves binding to the active site of CA IX, thereby blocking its enzymatic activity.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain benzenesulfonamide derivatives can selectively inhibit CA IX over other isoforms, making them valuable in cancer research . The unique imidazolidinone framework in this compound enhances its potential as an anticancer agent.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that benzenesulfonamide derivatives exhibited selective inhibition against human carbonic anhydrase isoforms I and II, with the most active compounds showing inhibition constants (K_i) in the low micromolar range .

- Therapeutic Applications : Research has highlighted the potential of benzenesulfonamide derivatives in treating conditions associated with elevated CA IX levels, such as certain cancers. The selectivity for CA IX suggests that these compounds could minimize side effects typically associated with broader-spectrum inhibitors.

- Comparative Analysis : In comparison to other sulfonamide derivatives, benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- has shown superior selectivity for CA IX, which could enhance its therapeutic index in clinical applications .

Toxicity Profile

The toxicity profile of benzenesulfonamide derivatives is crucial for their development as therapeutic agents. Preliminary studies indicate that the lethal dose (LD50) for this compound is greater than 5 gm/kg in rodent models, suggesting a relatively low acute toxicity . However, further studies are needed to fully understand the long-term effects and safety profile.

Q & A

Q. What established synthetic routes are available for preparing 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide?

Methodological Answer: The compound can be synthesized via alkylation of the imidazolidinone precursor. For example, reacting 4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide with a benzyl bromide derivative (e.g., 4-chlorobenzyl bromide) in DMF using K₂CO₃ as a base yields the target compound after 3.5 hours at room temperature. Purification involves filtration and washing with water and dichloromethane . For asymmetric derivatives, CuI-zeolite catalysts in dichloromethane under N₂ atmosphere have been employed for cycloaddition reactions .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

- X-ray crystallography confirms molecular geometry, including tetrahedral distortion at sulfur atoms (O–S–O angles ≈120.5°) and envelope conformations of the imidazolidine ring (puckering parameters: q₂ = 0.302 Å, φ = 257.1°) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks.

- HRMS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What in vitro assays are recommended for evaluating cytotoxicity of this compound?

Methodological Answer: The Sulforhodamine B (SRB) assay is optimal for high-throughput cytotoxicity screening:

Fix cells with trichloroacetic acid.

Stain with 0.4% SRB in 1% acetic acid for 30 minutes.

Wash unbound dye with acetic acid and extract protein-bound dye with Tris buffer.

Measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry methods in sensitivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound’s bioactivity?

Methodological Answer:

- Substituent variation: Modify the phenyl (C2–C7) or benzenesulfonamide (C24–C29) rings and test against targets (e.g., carbonic anhydrase isoforms or cancer cell lines). Dihedral angles between rings (e.g., 43.6–72.3°) influence binding .

- Pharmacophore mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups or hydrophobic contacts with trifluoromethyl substituents) .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Q. What strategies improve the compound’s aqueous solubility and stability for in vivo studies?

Methodological Answer:

Q. How can computational modeling predict binding modes to carbonic anhydrase isoforms?

Methodological Answer:

- Molecular docking (AutoDock/Vina): Use crystal structures of human carbonic anhydrase II (PDB: 3KS3) to simulate sulfonamide-Zn²⁺ coordination.

- MD simulations (GROMACS): Assess stability of the imidazolidinone ring in the active site over 100-ns trajectories .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

Methodological Answer:

- Enzyme kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Isothermal titration calorimetry (ITC): Measure binding affinity (ΔG) and stoichiometry for sulfonamide-enzyme interactions .

Q. How can derivatives be designed to enhance selectivity for cancer vs. normal cells?

Methodological Answer:

- Bioisosteric replacement: Substitute the phenyl group with pyridyl or thienyl rings to alter hydrophobicity.

- Prodrug activation: Incorporate glutathione-sensitive linkers for tumor-specific release .

Q. What crystallographic parameters are critical for reproducing structural data?

Methodological Answer:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL-97.

- Validation: Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.